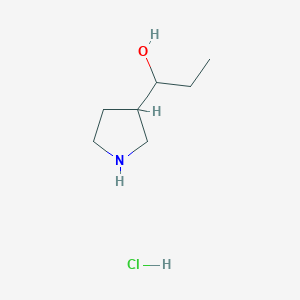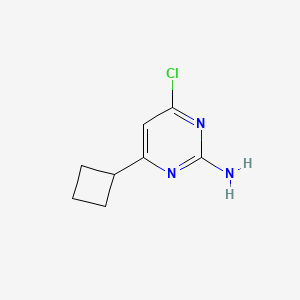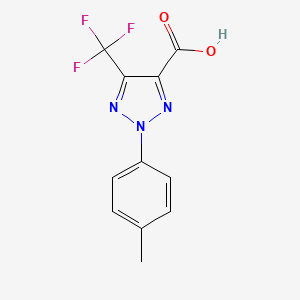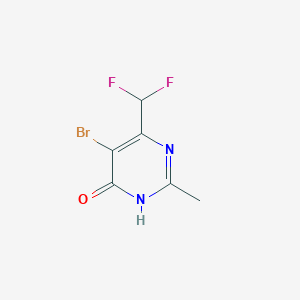
1-(Pyridin-4-yl)pyrrolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-4-yl)pyrrolidin-3-one is a heterocyclic compound that features a pyridine ring attached to a pyrrolidinone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)pyrrolidin-3-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine derivatives with suitable amines and carbonyl compounds can yield the desired pyrrolidinone structure .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyridin-4-yl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolidinone ring to a more saturated form.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce saturated pyrrolidinone derivatives .
Aplicaciones Científicas De Investigación
1-(Pyridin-4-yl)pyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-4-yl)pyrrolidin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparación Con Compuestos Similares
1-(Pyridin-4-yl)pyrrolidin-3-one can be compared with other similar compounds, such as:
1-(Pyridin-4-yl)pyrrolidin-2-one: This compound has a similar structure but differs in the position of the carbonyl group.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may have different substituents or functional groups
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
1-pyridin-4-ylpyrrolidin-3-one |
InChI |
InChI=1S/C9H10N2O/c12-9-3-6-11(7-9)8-1-4-10-5-2-8/h1-2,4-5H,3,6-7H2 |
Clave InChI |
JJRJGOTYKLDQJJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15055135.png)


![2-Chloro-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055145.png)
![6-Azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B15055148.png)




![2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B15055177.png)
![3-(4-Ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15055186.png)
![Ethyl 5,5-difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carboxylate](/img/structure/B15055194.png)
